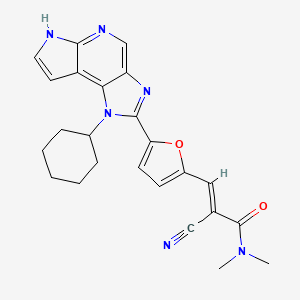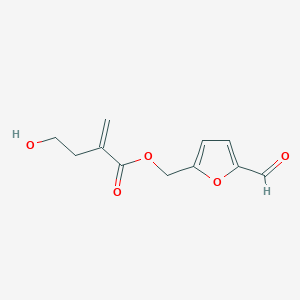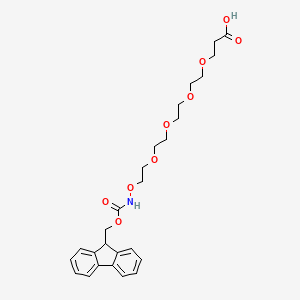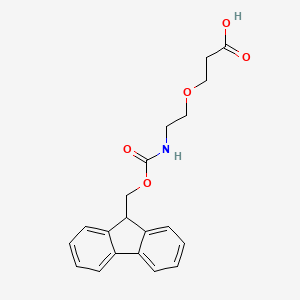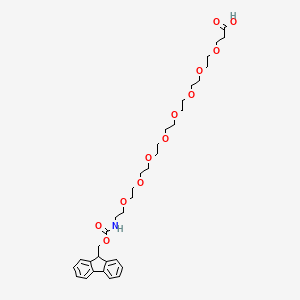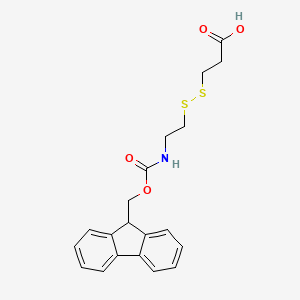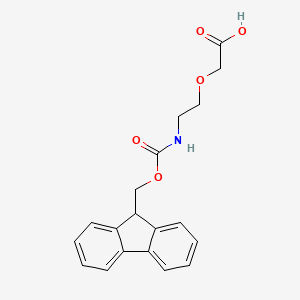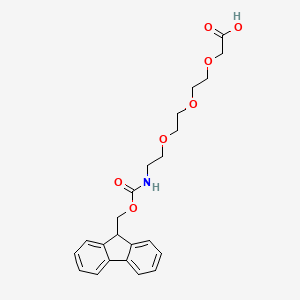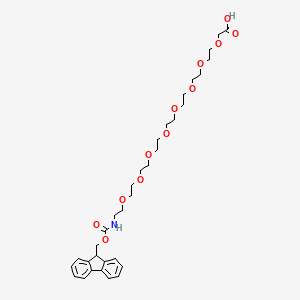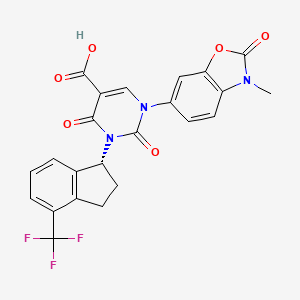
富拉西司他
描述
富拉西司他是一种糜蛋白酶抑制剂,已针对其在各种医疗状况(包括糖尿病肾病和心力衰竭)中的潜在治疗作用进行了研究。糜蛋白酶是一种蛋白酶,可产生参与组织重塑的多种因子,例如血管紧张素 II,它在这些疾病的病理生理中发挥作用 .
科学研究应用
化学: 用作研究糜蛋白酶抑制及其对生化途径的影响的模型化合物。
生物学: 研究其在调节涉及糜蛋白酶的生物过程中的作用,例如组织重塑和炎症。
医学: 探索其作为糖尿病肾病、心力衰竭和心肌梗塞等疾病的治疗剂。
工业: 在开发新药和治疗剂中的潜在应用.
作用机制
富拉西司他通过抑制糜蛋白酶的活性来发挥其作用,糜蛋白酶是一种蛋白酶,参与生成促纤维化因子,例如血管紧张素 II 和转化生长因子-β。通过抑制糜蛋白酶,富拉西司他减少了这些因子的产生,从而减轻组织重塑和纤维化。分子靶点包括糜蛋白酶和涉及血管紧张素 II 和转化生长因子-β的下游信号通路 .
生化分析
Biochemical Properties
Fulacimstat interacts primarily with the chymase enzyme, a type of protease. It acts as an inhibitor for this enzyme, with IC50 values of 4 nM and 3 nM for human and hamster chymase enzyme, respectively . The nature of this interaction is inhibitory, meaning that Fulacimstat binds to the chymase enzyme and reduces its activity .
Cellular Effects
Fulacimstat has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cardiac fibrosis in hamsters . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fulacimstat involves its binding to the chymase enzyme, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Fulacimstat has been observed to have stable effects over time . It does not degrade significantly and maintains its inhibitory effects on the chymase enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Fulacimstat vary with different dosages. For example, it has been shown to reduce cardiac fibrosis in hamsters in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported .
Metabolic Pathways
Fulacimstat is involved in the metabolic pathway of the chymase enzyme . It interacts with this enzyme and inhibits its activity, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can effectively reach the chymase enzyme to exert its inhibitory effects .
Subcellular Localization
Given its role as a chymase inhibitor, it is likely that it localizes to areas where the chymase enzyme is present .
准备方法
合成路线和反应条件
富拉西司他的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。合成路线通常包括以下步骤:
- 苯并恶唑环的形成。
- 三氟甲基的引入。
- 嘧啶环的形成。
- 苯并恶唑和嘧啶中间体的偶联。
反应条件通常涉及使用特定的试剂和催化剂来促进每一步。
工业生产方法
富拉西司他的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用更高效的催化剂、更高产率的反应以及可扩展的纯化方法,以确保最终产品的一致质量和纯度 .
化学反应分析
反应类型
富拉西司他经历各种化学反应,包括:
氧化: 富拉西司他可以在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可以将富拉西司他转化为还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生具有额外含氧官能团的氧化衍生物,而还原可能会产生更简单的富拉西司他的氢化形式 .
相似化合物的比较
类似化合物
替米沙坦: 用于治疗高血压的血管紧张素 II 受体阻滞剂。
氯沙坦: 另一种具有类似治疗应用的血管紧张素 II 受体阻滞剂。
卡托普利: 用于治疗高血压和心力衰竭的血管紧张素转化酶抑制剂.
富拉西司他的独特之处
富拉西司他的独特之处在于它对糜蛋白酶的特异性抑制,该酶直接靶向负责生成促纤维化因子的酶。与血管紧张素 II 受体阻滞剂和血管紧张素转化酶抑制剂(它们在肾素-血管紧张素系统中下游起作用)不同,富拉西司他靶向该途径的上游酶,为调节该途径提供了新方法 .
属性
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488354-15-9 | |
| Record name | Fulacimstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulacimstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FULACIMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


